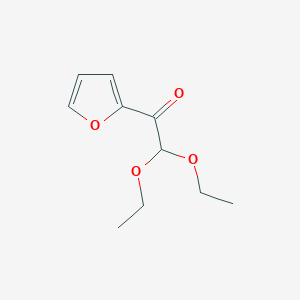

2,2-Diethoxy-1-(furan-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxy-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-12-10(13-4-2)9(11)8-6-5-7-14-8/h5-7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFLPRWDUNXRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C1=CC=CO1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Diethoxy 1 Furan 2 Yl Ethan 1 One and Its Analogs

Catalytic Oxidation and Acetalization Protocols for α-Ketoacetals

A prominent strategy for the synthesis of α-ketoacetals involves the direct oxidation of a methyl ketone to an α-ketoaldehyde equivalent, which is then trapped in situ by an alcohol to form the desired acetal (B89532). This approach is often facilitated by specific catalysts that can mediate both the oxidation and the subsequent acetalization in a one-pot procedure.

p-Toluenesulfonic Acid and Selenium Dioxide Mediated Reactions

A novel and efficient method for the synthesis of a wide range of α-ketoacetals has been developed utilizing a combination of p-toluenesulfonic acid (PTSA) and selenium dioxide (SeO₂). nih.gov This protocol allows for the reaction of various alkyl/aryl methyl ketones with aliphatic alcohols to generate the corresponding α-ketoacetals in good yields. nih.govpreprints.org The reaction is attractive due to the ready availability of starting materials, mild reaction temperatures, and its practicality. nih.gov

The optimized reaction conditions typically involve stirring a mixture of the ketone, an excess of the alcohol (which also serves as the solvent), 0.7 equivalents of selenium dioxide, and 1.0 equivalent of PTSA at temperatures ranging from 40–60 °C for 5–12 hours. nih.gov Under these conditions, elemental selenium precipitates and can be easily removed by filtration. nih.gov It has been demonstrated that both primary and secondary aliphatic alcohols can successfully undergo a double nucleophilic attack on the α-carbon of the ketone to yield the desired products. nih.gov The use of either SeO₂ or PTSA alone is ineffective in promoting this transformation, indicating a synergistic effect between the two reagents. nih.gov

| Ketone Substrate | Alcohol | Product | Yield (%) | Reference |

| Acetophenone | Ethanol (B145695) | 2,2-Diethoxy-1-phenylethan-1-one | 85 | nih.gov |

| 4'-Methylacetophenone | Ethanol | 2,2-Diethoxy-1-(p-tolyl)ethan-1-one | 89 | nih.gov |

| 4'-Methoxyacetophenone | Ethanol | 2,2-Diethoxy-1-(4-methoxyphenyl)ethan-1-one | 82 | nih.gov |

| 4'-Chloroacetophenone | Ethanol | 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one | 80 | nih.gov |

| 2-Acetylfuran | Ethanol | 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one | 75 | nih.gov |

| Propiophenone | Methanol | 1,1-Dimethoxy-1-phenylpropan-2-one | 78 | nih.gov |

Boron Trifluoride Etherate Catalysis in α-Ketoacetal Formation

Boron trifluoride etherate (BF₃·Et₂O) is a versatile Lewis acid catalyst that finds application in numerous organic transformations, including the formation of α-ketoacetals. heyigasglobal.commedcraveonline.com Its strong Lewis acidity allows it to activate carbonyl groups, making them more susceptible to nucleophilic attack. heyigasglobal.com In the context of α-ketoacetal synthesis, BF₃·Et₂O can catalyze the reaction between a ketone and an orthoformate, which serves as both the acetalizing agent and a source of the alkoxy group.

This methodology has been successfully applied to the synthesis of phenylglyoxal (B86788) diethylacetals from aromatic ketones and triethylorthoformate. nih.gov BF₃·Et₂O activates the carbonyl group of the ketone, facilitating the initial reaction with the orthoformate. While effective, this method can be limited by the use of triethylorthoformate as the sole source of the alkoxide nucleophile. nih.gov The catalyst is typically used in anhydrous conditions to prevent its hydrolysis and deactivation. heyigasglobal.com

Electrophilic Etherification Strategies in α-Ketoacetal Synthesis

Electrophilic etherification provides an alternative route to α-ketoacetals, involving the formation of a carbon-oxygen bond through the reaction of a nucleophilic enolate with an electrophilic oxygen source.

Reaction of α-Alkoxy Enolates with Monoperoxyacetals

A rapid, one-step synthesis of α-ketoacetals has been reported through the electrophilic etherification of α-alkoxy enolates with monoperoxyacetals. acs.orgnih.gov This method relies on the intermolecular transfer of an "alkoxyl" group from the peroxyacetal to the α-alkoxy enolate. acs.orgnih.gov The success of this reaction is influenced by the steric bulk around the peroxide bond and the site of etherification. acs.orgnih.gov

In this procedure, an α-alkoxy ketone is deprotonated with a strong base, such as potassium tert-butoxide (KOt-Bu), to generate the corresponding α-alkoxy enolate. acs.org This enolate then reacts with a monoperoxyacetal, leading to the formation of the α-ketoacetal. The yields of the desired products are moderate to good, ranging from 44–63% for tetrahydropyranyl substrates and 66–90% for methyl and primary products using methyl tetrahydropyranyl, alkyl tetrahydropyranyl, or methyl tetrahydrofuranyl peroxyacetals. acs.orgnih.gov A critical factor for product formation is the presence of an α-methoxy group on the enolate. acs.orgnih.gov

Nucleophilic Addition to Weinreb Amides for α-Ketoacetal Generation

The Weinreb-Nahm amide serves as an excellent electrophile for the synthesis of ketones, and this chemistry has been extended to the preparation of α-ketoacetals. researchgate.netnih.gov The key advantage of using a Weinreb amide is its ability to form a stable tetrahedral intermediate upon nucleophilic attack, which prevents the common problem of over-addition that can occur with other acyl compounds. wikipedia.orgorientjchem.org

In this approach, an α,α-dialkoxy Weinreb amide is prepared from the corresponding α,α-dialkoxyacetic acid. nih.gov This amide is then treated with a variety of nucleophiles, such as Grignard reagents or organolithium reagents, to afford the desired α-ketoacetals in high yields (70–99%). researchgate.netnih.gov This method is highly versatile, accommodating a wide range of aliphatic, vinyl, aryl, and alkynyl carbon nucleophiles. nih.govwikipedia.org The resulting α-ketoacetals are valuable intermediates for the synthesis of biologically active molecules, such as (±)-salbutamol. researchgate.netnih.gov

| Weinreb Amide | Nucleophile (RMgX or RLi) | Product | Yield (%) | Reference |

| 2,2-Dimethoxy-N-methoxy-N-methylacetamide | Phenylmagnesium bromide | 2,2-Dimethoxy-1-phenylethan-1-one | 95 | nih.gov |

| 2,2-Dimethoxy-N-methoxy-N-methylacetamide | Vinylmagnesium bromide | 4,4-Dimethoxybut-3-en-2-one | 85 | nih.gov |

| 2,2-Dimethoxy-N-methoxy-N-methylacetamide | Methyllithium | 1,1-Dimethoxypropan-2-one | 99 | nih.gov |

| 2,2-Diethoxy-N-methoxy-N-methylacetamide | 2-Furyl lithium | This compound | 88 | nih.gov |

General Approaches to Furan (B31954) Derivative Synthesis Relevant to the Furan Moiety

The furan ring is a common structural motif in many natural products and pharmaceuticals, and numerous methods have been developed for its synthesis. numberanalytics.comwikipedia.org These methods are directly relevant to the construction of the furan moiety in this compound.

One of the most classic and widely used methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction can be catalyzed by protic acids like sulfuric acid or hydrochloric acid, or by Lewis acids and dehydrating agents such as phosphorus pentoxide. wikipedia.orgalfa-chemistry.comwikipedia.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide variety of substituted furans. wikipedia.org

Another important method is the Feist-Benary synthesis , which produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.orgchemeurope.com This condensation reaction is typically catalyzed by amines such as ammonia (B1221849) or pyridine. wikipedia.orgchemeurope.com The reaction proceeds through the formation of an enolate, which then displaces the halide in a nucleophilic substitution, followed by cyclization and dehydration. wikipedia.org

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, convergence, and inherent atom economy. researchgate.netwindows.net In the context of furan synthesis, MCRs offer a direct route to highly substituted furan rings, often under mild reaction conditions. researchgate.netmdpi.com

One notable MCR strategy involves the reaction of an arylglyoxal, Meldrum's acid, and a suitable third component, such as indole, to form furan-2(5H)-one derivatives. researchgate.netmdpi.com The process typically proceeds through a series of tandem reactions where the intermediates are consumed in situ, culminating in the formation of the heterocyclic ring. mdpi.com A key advantage of MCRs is the ability to generate molecular diversity by systematically varying the starting components. windows.net While a direct MCR for this compound is not prominently detailed, analogous structures can be accessed. For instance, a one-pot, three-component reaction of 2-aminopyridines, arylglyoxals, and Meldrum's acid has been developed for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, showcasing the versatility of this approach. researchgate.net The efficiency of these reactions often circumvents the need for chromatographic purification, simplifying the workup procedure. researchgate.net

Cycloisomerization of Allenyl Ketones

The cycloisomerization of allenyl ketones represents an efficient and atom-economical pathway to substituted furans. nih.gov This transformation involves the intramolecular rearrangement of an allenyl ketone precursor to form the furan ring, meaning all atoms from the starting material are incorporated into the product. acs.org The reaction is typically catalyzed by transition metals, with gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) complexes being particularly effective. nih.govacs.org

The general mechanism involves the activation of the allene (B1206475) moiety by the metal catalyst, which facilitates a nucleophilic attack from the ketone's carbonyl oxygen. This is followed by a cyclization step to form the furan ring. Gold catalysts, in particular, have been shown to be highly effective, enabling the reaction to proceed under mild conditions. organic-chemistry.org For example, Au(I) cationic complexes can lead to nearly quantitative yields of furan products. nih.gov The scope of this reaction is broad, allowing for the synthesis of di-, tri-, and tetrasubstituted furans. nih.govorganic-chemistry.org The reaction can also be applied to conjugated allenones, which can be cycloisomerized into furans using gold nanoparticles supported on TiO2, a heterogeneous catalyst that can be recycled and reused. organic-chemistry.org This method is a key strategy for producing highly substituted and fused furan systems. nih.gov

Base-Catalyzed Reactions of α-Hydroxy Ketones

A novel and efficient method for synthesizing tetrasubstituted furans employs a base-catalyzed reaction of α-hydroxy ketones with cyano compounds. mdpi.comresearchgate.net This approach is notable for being metal-free, which is advantageous from both an economic and environmental perspective. The reaction proceeds under relatively mild conditions and utilizes readily available starting materials. mdpi.com

In this methodology, the α-hydroxy ketone, possessing both a carbonyl and a hydroxyl group, exhibits unique reactivity. mdpi.com Under basic conditions, it can act as a nucleophile, initiating a cascade of reactions that ultimately leads to the formation of the furan ring. mdpi.com This method exhibits good functional group tolerance and consistently provides high yields of the furan products. mdpi.comresearchgate.net A significant benefit of this strategy is its enhanced atom economy, as it avoids the need for pre-functionalization of the substrates. mdpi.com The reaction introduces valuable amino and cyano functional groups into the final product, further increasing its synthetic utility. mdpi.com

Comparative Analysis of Synthetic Efficiencies and Atom Economy in Preparation of the Compound

When evaluating synthetic routes, efficiency (often measured by chemical yield) and atom economy are critical metrics of "green" or sustainable chemistry. jocpr.com A comparative analysis of the three methodologies discussed reveals distinct advantages and limitations for each.

Multicomponent Reactions (MCRs) are designed for high atom economy, as they combine multiple reactants into a single product with few or no byproducts. researchgate.netmdpi.com The efficiency of MCRs can be very high, often leading to good yields in a single operational step, which reduces waste from purification of intermediates. researchgate.net However, the optimization of an MCR can be complex due to the number of variables, and the scope might be limited to specific combinations of reactants. windows.net

Cycloisomerization of Allenyl Ketones is inherently 100% atom-economical because it is an intramolecular rearrangement. acs.org The efficiency of this method is excellent, with some gold-catalyzed reactions reporting nearly quantitative yields. nih.gov The primary drawback can be the need for, at times, expensive transition-metal catalysts. nih.gov However, the development of recyclable heterogeneous catalysts mitigates this issue. organic-chemistry.org

Base-Catalyzed Reactions of α-Hydroxy Ketones also demonstrate high atom economy by avoiding protecting groups or substrate pre-functionalization. mdpi.com This metal-free approach offers high yields and utilizes inexpensive and readily available starting materials and catalysts. mdpi.comresearchgate.net Its operational simplicity and tolerance for various functional groups make it a highly efficient and practical method for synthesizing polysubstituted furans. mdpi.com

The choice of synthetic method would depend on the specific substitution pattern desired on the furan ring, cost considerations related to catalysts, and the desired scale of the reaction. For synthesizing complex, polysubstituted furans in a single step, MCRs are ideal. For a clean conversion with perfect atom economy, cycloisomerization is superior. For a cost-effective, scalable, and metal-free synthesis of functionalized furans, the base-catalyzed reaction of α-hydroxy ketones is a compelling option.

Chemical Reactivity and Mechanistic Investigations of 2,2 Diethoxy 1 Furan 2 Yl Ethan 1 One

Transformations Involving the α-Ketoacetal Moiety

The α-ketoacetal portion of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one is the primary site for nucleophilic attack and subsequent hydrolytic reactions. The presence of the carbonyl group activates the molecule for a variety of transformations.

Selective Nucleophilic Additions at the Carbonyl Center

The ketone carbonyl group in this compound is electrophilic and susceptible to attack by various nucleophiles. openochem.orgncert.nic.in This reactivity is fundamental to the construction of more complex molecular architectures.

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), results in the formation of tertiary α-hydroxy acetals. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org In this process, the nucleophilic alkyl or aryl group from the organometallic reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

Similarly, the Reformatsky reaction provides a pathway to β-hydroxy esters. wikipedia.orgorganicreactions.orgbyjus.comlibretexts.orgrecnotes.com This reaction involves the treatment of the α-ketoacetal with an α-halo ester in the presence of zinc metal. The organozinc intermediate generated from the α-halo ester adds to the carbonyl group to form the corresponding β-hydroxy ester derivative.

| Nucleophilic Reagent | Reaction Type | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Grignard Reaction | α-(Furan-2-yl)-α-methyl-α-hydroxy diethyl acetal (B89532) |

| Phenyllithium (C₆H₅Li) | Organolithium Addition | α-(Furan-2-yl)-α-phenyl-α-hydroxy diethyl acetal |

| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) / Zn | Reformatsky Reaction | Ethyl 3-(furan-2-yl)-3-hydroxy-3-(diethoxymethyl)propanoate |

| Sodium borohydride (B1222165) (NaBH₄) | Reduction | 1-(Furan-2-yl)-1-hydroxy-2,2-diethoxyethane |

Subsequent Hydrolytic Transformations to Aldehydic Structures

The acetal functionality in the products of nucleophilic addition can be readily hydrolyzed under acidic conditions to reveal a carbonyl group. chemistrysteps.comorgoreview.compressbooks.pubyoutube.comlibretexts.orgyoutube.com This deprotection step is typically achieved by treatment with aqueous acid, which protonates the ether oxygens of the acetal, facilitating their departure as alcohol molecules and the subsequent formation of a carbonyl group. chemistrysteps.compressbooks.pub When an α-hydroxy acetal is subjected to these conditions, the product is an α-hydroxy aldehyde. This transformation is a key step in converting the initial α-ketoacetal into a more versatile aldehydic structure.

| Starting Material (α-Hydroxy Acetal) | Product (α-Hydroxy Aldehyde) |

|---|---|

| α-(Furan-2-yl)-α-methyl-α-hydroxy diethyl acetal | 2-(Furan-2-yl)-2-hydroxypropanal |

| α-(Furan-2-yl)-α-phenyl-α-hydroxy diethyl acetal | 2-(Furan-2-yl)-2-hydroxy-2-phenylethanal |

Applications in Multicomponent Couplings (e.g., Triazole Synthesis)

The carbonyl group of this compound can participate in multicomponent reactions to generate complex heterocyclic systems. A notable example is the synthesis of 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions. royalsocietypublishing.orgorganic-chemistry.orgmdpi.comacs.orgnih.govnih.govrsc.org In a potential application, the α-ketoacetal could react with an azide (B81097) and a terminal alkyne in the presence of a suitable catalyst, such as copper(I), to afford a highly substituted triazole. The reaction likely proceeds through the formation of an intermediate that then undergoes cycloaddition.

| Component 1 | Component 2 (Azide) | Component 3 (Alkyne) | Potential Product Class |

|---|---|---|---|

| This compound | Benzyl azide | Phenylacetylene | 1,4,5-Trisubstituted 1,2,3-triazole |

| This compound | Sodium azide | Propargyl alcohol | 1,4,5-Trisubstituted 1,2,3-triazole |

Reactions of the Furan (B31954) Heterocycle in the Compound

The furan ring in this compound possesses aromatic character but can also behave as a diene in cycloaddition reactions. imperial.ac.uk

Diels-Alder Cycloaddition Character

Furan and its derivatives are known to participate as the 4π-electron component (diene) in Diels-Alder reactions with electron-deficient dienophiles. rsc.orgnih.govmdpi.commdpi.comresearchgate.net The reactivity of the furan ring is influenced by the nature of its substituents. The 2-acyl group in this compound is electron-withdrawing, which generally decreases the electron density of the furan ring and thus reduces its reactivity as a diene in normal-electron-demand Diels-Alder reactions. rsc.orgresearchgate.net However, with highly reactive dienophiles, cycloaddition can still occur. The reaction typically yields a mixture of endo and exo diastereomers, with the endo product often being the kinetic product.

| Dienophile | Expected Product | Notes |

|---|---|---|

| Maleic anhydride | Oxabicycloheptene derivative | Classic electron-deficient dienophile. |

| N-Phenylmaleimide | Oxabicycloheptene derivative | Often provides good yields in furan cycloadditions. |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Oxabicycloheptadiene derivative | Highly reactive dienophile. |

Electrophilic Substitution Patterns of the Furan Ring

The furan ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen heteroatom. However, the 2-acyl group (a carbonyl group) is an electron-withdrawing group and therefore deactivating. This deactivating effect is most pronounced at the C3 and C5 positions due to resonance stabilization of the intermediate carbocation (arenium ion). Consequently, electrophilic substitution is directed away from these positions.

In general, for 2-substituted furans, electrophilic attack preferentially occurs at the C5 position, as the resulting carbocation intermediate is more stabilized by resonance than the intermediate formed from attack at other positions. quora.compearson.comonlineorganicchemistrytutor.com The attack at the C5 position allows for the delocalization of the positive charge over the ring and onto the oxygen atom without placing it adjacent to the electron-withdrawing acyl group. Attack at the C3 position would result in a less stable intermediate, and attack at the C4 position is also less favored.

Therefore, for this compound, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 5-substituted product. The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the π-system of the furan ring to form a sigma complex (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.comlibretexts.org

Table 1: Expected Products of Electrophilic Substitution of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃/H₂SO₄ | 2,2-Diethoxy-1-(5-nitrofuran-2-yl)ethan-1-one |

| Bromination | Br₂/FeBr₃ | 1-(5-Bromo-furan-2-yl)-2,2-diethoxy-ethanone |

| Acylation | RCOCl/AlCl₃ | 2,2-Diethoxy-1-(5-acylfuran-2-yl)ethan-1-one |

This table is illustrative and based on the general reactivity patterns of 2-acylfurans.

Ring-Opening and Rearrangement Processes

The furan ring, while aromatic, is less stable than benzene (B151609) and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. mdpi.com For 2-acylfurans, the presence of the carbonyl group can influence the propensity for ring-opening. Under acidic conditions, protonation of the furan oxygen can lead to a cascade of reactions resulting in the formation of acyclic dicarbonyl compounds.

One common rearrangement of furan derivatives is the Piancatelli rearrangement, which typically occurs with 2-furylcarbinols under acidic conditions to yield 4-hydroxycyclopentenones. While this compound does not possess the requisite carbinol functionality, related rearrangements could potentially be induced through modification of the side chain.

Furthermore, oxidative ring-opening of the furan moiety can be achieved using various oxidizing agents, leading to the formation of butenolides or other unsaturated carbonyl compounds. The specific products formed would depend on the oxidant and the reaction conditions.

Rearrangements involving the diethoxyacetyl group are also conceivable. For instance, under acidic conditions, elimination of ethanol (B145695) could potentially occur, leading to the formation of a vinyl ether.

Table 2: Potential Ring-Opening and Rearrangement Products

| Reaction Type | Conditions | Potential Product Class |

| Acid-catalyzed Ring Opening | Strong Acid, Heat | Acyclic dicarbonyl compounds |

| Oxidative Ring Opening | Oxidizing Agent (e.g., m-CPBA) | Unsaturated esters or lactones |

| Side-chain Rearrangement | Acidic or Basic Conditions | Vinyl ethers or other rearranged products |

This table presents potential reaction pathways and product types based on known furan chemistry.

Mechanistic Pathways of Key Reactions Involving the Compound

The elucidation of reaction mechanisms for a compound like this compound would involve a combination of experimental and computational methods to understand the sequence of bond-making and bond-breaking events.

Experimental Elucidation of Reaction Mechanisms

Investigating the mechanisms of reactions involving this compound would employ a range of experimental techniques:

Kinetic Studies: Monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and temperature can provide insights into the rate-determining step and the composition of the transition state.

Isotope Labeling: Using isotopically labeled reactants (e.g., with ¹⁸O in the carbonyl group or deuterium (B1214612) on the furan ring) and tracking the position of the label in the products can reveal the movement of atoms during the reaction.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, such as carbocations or radicals, can provide direct evidence for their involvement in the reaction pathway.

Spectroscopic Analysis: Techniques like in-situ NMR or IR spectroscopy can be used to observe the formation and decay of intermediates during a reaction.

Stereochemical Studies: For reactions that generate chiral centers, analyzing the stereochemical outcome can provide information about the geometry of the transition state and the mechanism of bond formation.

Kinetic and Thermodynamic Considerations of Transformation Pathways

The feasibility and outcome of a chemical transformation are governed by both kinetic and thermodynamic factors.

Thermodynamic Control: Under thermodynamic control, the reaction will favor the formation of the most stable product. The relative stability of potential products can be assessed by their Gibbs free energy of formation. For electrophilic substitution on the furan ring, the 5-substituted product is generally the thermodynamically favored product due to the stability of the intermediate.

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. For many reactions of furans, the kinetically and thermodynamically favored products are the same. However, in some cases, a less stable product may be formed more rapidly.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the kinetic and thermodynamic favorability of different transformations. researchgate.net For instance, computational studies on related furan compounds have been used to determine the activation energies for various reaction channels, such as addition versus abstraction reactions. nih.govnih.gov

Table 3: Factors Influencing Reaction Pathways

| Factor | Description | Implication for this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower Ea leads to a faster reaction rate. Electrophilic substitution at C5 is expected to have a lower Ea than at other positions. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | A negative ΔG indicates a spontaneous reaction. The formation of the 5-substituted product in electrophilic reactions is expected to have a favorable ΔG. |

| Temperature | A measure of the average kinetic energy of the particles in a system. | Higher temperatures generally increase reaction rates and can favor thermodynamically controlled products over kinetically controlled ones. |

| Solvent | The liquid in which a solute is dissolved to form a solution. | The polarity and protic/aprotic nature of the solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. |

Applications of 2,2 Diethoxy 1 Furan 2 Yl Ethan 1 One As a Strategic Building Block in Complex Synthesis

Construction of Chiral α-Oxygenated Compounds Utilizing the Ketoacetal Functionality

The presence of a ketone adjacent to an acetal (B89532) group in 2,2-diethoxy-1-(furan-2-yl)ethan-1-one provides a key site for introducing chirality. Asymmetric reduction of the ketone is a primary strategy for creating enantiomerically pure α-hydroxy compounds, which are valuable intermediates in pharmaceuticals and fine chemicals.

The asymmetric reduction of prochiral ketones is a well-established and powerful method for producing chiral alcohols. nih.gov This transformation can be achieved with high enantioselectivity using biocatalysts or chiral chemical catalysts. In the context of this compound, the ketone carbonyl can be selectively reduced to a hydroxyl group, yielding a chiral α-hydroxy acetal.

Biocatalytic methods, employing enzymes such as alcohol dehydrogenases, are particularly attractive due to their exceptional selectivity and environmentally friendly nature. nih.gov For instance, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has been used for the asymmetric reduction of various α-haloacetophenones to their corresponding chiral alcohols with high enantioselectivity. nih.gov Similarly, whole-cell biocatalysis using various plant tissues (e.g., carrot, apple) has proven effective for the asymmetric reduction of ketones, achieving high enantiomeric excess (e.e.) and chemical yields. nih.gov Applying such methodologies to this compound would lead to the formation of (R)- or (S)-2,2-diethoxy-1-(furan-2-yl)ethan-1-ol.

Chemical methods, such as ruthenium-catalyzed asymmetric transfer hydrogenation, also provide a robust route to chiral 1,2-amino alcohols from α-amino ketones, demonstrating the effectiveness of this approach for creating chiral centers adjacent to a nitrogen atom. scihorizon.com This technology can be adapted for the synthesis of chiral α-hydroxy acetals from the corresponding α-ketoacetals.

Once the chiral α-hydroxy acetal is obtained, the acetal group can be hydrolyzed under mild acidic conditions. This deprotection step unmasks the aldehyde functionality, yielding a chiral α-hydroxy aldehyde. These aldehydes are versatile intermediates for further synthetic manipulations.

Table 1: Representative Asymmetric Ketone Reductions

| Substrate | Catalyst/Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|

| Acetophenone | Carrot (Daucus carota) | (S)-1-Phenylethanol | >98% | ~80% |

| 4'-Chloroacetophenone | Apple (Malus pumila) | (S)-1-(4-Chlorophenyl)ethanol | >98% | ~75% |

| Ethyl 4-chloroacetoacetate | Radish (Raphanus sativus) | Ethyl (S)-4-chloro-3-hydroxybutanoate | 91% | ~45% |

| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one | RuCl(S,S)-Teth-TsDpen | (R)-1-(3,4-Dihydroxyphenyl)-2-aminoethan-1-ol | >99% | 94% |

This table presents data from analogous reactions to illustrate the potential outcomes for the reduction of this compound. nih.govscihorizon.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral auxiliaries are fundamental tools in asymmetric synthesis and have been successfully applied in numerous total syntheses of complex natural products. nih.govresearchgate.net

The chiral α-hydroxy acetals derived from this compound are potential precursors for the development of novel chiral auxiliaries. The presence of both a hydroxyl group and a latent aldehyde (the acetal) allows for the attachment of this chiral fragment to various substrates. For example, the hydroxyl group can be acylated with a prochiral carboxylic acid derivative. The inherent chirality of the furan-containing backbone can then direct subsequent reactions, such as enolate alkylation or aldol reactions, at the α-position of the carbonyl group. The furan (B31954) ring itself can provide additional steric hindrance and electronic influence to enhance diastereoselectivity.

While specific examples deriving chiral auxiliaries directly from this furan ketoacetal are not prevalent, the principle is well-established with other chiral alcohols and diols, such as Evans' oxazolidinones and Oppolzer's camphorsultam. nih.govresearchgate.net

Access to Diverse Heterocyclic Systems

The structural features of this compound make it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The dicarbonyl-like nature of the molecule (a ketone and a protected aldehyde) and the presence of the furan ring itself are key to its utility in heterocycle construction.

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry and materials science. nih.gov One of the most common methods for their synthesis is the [3+2] cycloaddition of an azide (B81097) with a suitable two-carbon component. frontiersin.org The reaction of β-dicarbonyl compounds or their equivalents with azides provides a direct route to substituted 1,2,3-triazoles. nih.govijprajournal.com

This compound can be considered a β-keto aldehyde equivalent. In the presence of a base, it can react with organic azides, such as tosyl azide or aryl azides, to form 1,2,3-triazoles. Research on the reaction of aryl azides with alkyl 3-diethoxymethyl-3-oxopropanoates has shown that the diethoxymethyl group plays a crucial role in directing the reaction pathway. ijprajournal.com This suggests that this compound could react with azides to regioselectively produce 4-(diethoxymethyl)-1-aryl-5-(furan-2-yl)-1H-1,2,3-triazoles or related isomers. Subsequent hydrolysis of the acetal would yield the corresponding triazole-4-carbaldehyde, a highly functionalized heterocyclic building block.

Table 2: Representative Synthesis of 1,2,3-Triazoles from β-Carbonyl Compounds

| β-Carbonyl Reactant | Azide Reactant | Product Structure | Conditions | Yield |

|---|---|---|---|---|

| Diethyl (2-oxopropyl)phosphonate | Benzyl azide | 1-Benzyl-5-methyl-4-(diethoxyphosphoryl)-1H-1,2,3-triazole | Cs₂CO₃, DMSO | 95% |

| Ethyl benzoylacetate | Phenyl azide | 1,5-Diphenyl-4-(ethoxycarbonyl)-1H-1,2,3-triazole | NaOEt, EtOH | - |

| Diethyl (2-oxo-2-phenylethyl)phosphonate | Tosyl azide | 1-Tosyl-5-phenyl-4-(diethoxyphosphoryl)-1H-1,2,3-triazole | Cs₂CO₃, DMSO | 92% |

This table provides examples of triazole synthesis from related β-carbonyl compounds to illustrate the potential reactivity of this compound. nih.gov

The existing furan ring in this compound can act as a scaffold for the construction of more complex furan-containing molecules, including fused ring systems. nih.gov Various synthetic methodologies allow for the annulation of rings onto a pre-existing furan core. organic-chemistry.org

One approach involves intramolecular cyclization reactions. nih.gov For example, the ketoacetal functionality could be elaborated into a side chain containing an activated double or triple bond. Subsequent deprotonation and intramolecular attack, potentially onto the furan ring or a group attached to it, could lead to the formation of a new fused ring. While direct examples with this specific ketoacetal are scarce, related transformations of 3-(furan-2-yl)propan-1-ones demonstrate the feasibility of such cyclizations. nih.gov Oxidation of the furan ring can also lead to dearomatization, forming spiro-intermediates that can rearrange to yield highly substituted furan derivatives. nih.gov

The synthesis of benzofurans is of significant interest due to their prevalence in biologically active compounds. nih.govorganic-chemistry.org Synthetic strategies often involve the cyclization of precursors containing a phenol ring linked to a suitable side chain. oregonstate.edu The furan ring in this compound can, through Diels-Alder reactions with appropriate dienophiles followed by subsequent transformations, be converted into a substituted benzene (B151609) ring. If this process is designed to generate an ortho-hydroxyphenyl ketone structure, intramolecular cyclization can then lead to the formation of a benzofuran skeleton.

Furthermore, the dicarbonyl character of the ketoacetal makes it a potential partner in reactions that form pyran rings. For instance, condensation reactions with active methylene (B1212753) compounds under basic conditions could lead to the formation of pyran-2-one derivatives, which are themselves versatile synthetic intermediates. nih.gov

Integration into Tandem and Cascade Reactions for Molecular Complexity

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, are powerful tools for the efficient construction of complex molecules. The structure of this compound is well-suited for integration into such reaction sequences, offering the potential to rapidly build molecular complexity from a relatively simple starting material.

One of the most notable reactions of the furan ring is its participation as a diene in the Diels-Alder reaction. nih.govrsc.org The electron-donating nature of the oxygen atom in the furan ring facilitates its reaction with various dienophiles. In the context of this compound, the acetal-protected keto group plays a crucial role. Direct Diels-Alder reactions with furfural (B47365) (which has an aldehyde group at the 2-position) can be challenging due to the electron-withdrawing nature of the carbonyl group, which deactivates the furan ring. nih.gov Acetalization of the carbonyl group, as in this compound, mitigates this deactivation, making the furan ring more reactive in cycloadditions. nih.gov

A hypothetical tandem Diels-Alder and subsequent functionalization sequence could commence with the [4+2] cycloaddition of this compound with a suitable dienophile, such as maleimide or an activated alkene. This initial step would form a highly functionalized oxabicycloheptene derivative. The presence of the acetal protecting group is key, as it would remain intact under the conditions of the Diels-Alder reaction. Following the cycloaddition, the acetal could be hydrolyzed under acidic conditions to reveal the ketone. This newly exposed ketone could then participate in a subsequent intramolecular reaction, such as an aldol condensation or a Wittig reaction, with another functional group present in the dienophile-derived portion of the molecule. This type of planned reaction sequence, where the unmasking of the ketone triggers a further transformation, is a hallmark of elegant tandem and cascade strategies in organic synthesis.

Furthermore, the furan ring itself can be a precursor to other functionalities in a cascade sequence. For instance, after an initial reaction involving another part of the molecule, the furan ring could undergo an oxidative ring-opening to a 1,4-dicarbonyl compound, which could then be used in subsequent cyclization reactions to form different heterocyclic or carbocyclic systems. nih.gov The acetal group in this compound would ensure that the keto functionality at the 1-position is preserved during the initial steps, to be revealed at a later, strategic point in the synthesis.

While specific examples directly employing this compound in tandem reactions are not extensively documented, the principles of furan chemistry and the strategic use of protecting groups strongly support its potential in this area. chemrxiv.orgrsc.org The compound serves as a stable, yet reactive, platform for the orchestrated construction of complex molecular frameworks.

Potential in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are characterized by their high value and specific applications, particularly in the pharmaceutical, agrochemical, and fragrance industries. Furan derivatives are important intermediates in the synthesis of many such high-value products. nih.gov this compound, as a functionalized furan, holds significant potential as a precursor in the development of a variety of fine chemicals.

In the pharmaceutical sector, the furan nucleus is a common scaffold in many bioactive molecules. For example, 2-acetylfuran, the unprotected ketone corresponding to this compound, is a known intermediate in the synthesis of the cephalosporin antibiotic cefuroxime (B34974) and an intermediate for HIV integrase inhibitors. nih.gov The use of the diethyl acetal protected form allows for greater control in multi-step syntheses of complex drug molecules, where the sensitive ketone functionality needs to be masked during transformations on other parts of the molecule. The acetal can be removed late in the synthetic sequence to yield the final ketone-containing target.

The versatility of the furan ring in this compound also allows for its conversion into other key synthetic intermediates. For instance, the furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring, a common structural motif in natural products and pharmaceuticals. Alternatively, as mentioned, it can be oxidatively cleaved to generate a 1,4-dicarbonyl compound, which is a precursor to cyclopentenones and other important carbocyclic structures.

In the agrochemical industry, many pesticides and herbicides contain furan rings. The ability to functionalize the furan ring of this compound, for example, through electrophilic substitution, and then elaborate the side chain after deprotection of the ketone, provides a pathway to a diverse range of potential agrochemical candidates.

The table below summarizes the potential applications of this compound as a building block in the synthesis of fine chemicals, based on the known applications of its deprotected analogue, 2-acetylfuran, and other furan derivatives.

Table 1: Potential Applications in Fine Chemical Synthesis

| Industry | Potential Application of this compound | Rationale |

|---|---|---|

| Pharmaceuticals | Precursor to antibiotics (e.g., cefuroxime analogues) | The unprotected counterpart, 2-acetylfuran, is a known intermediate. The acetal allows for controlled synthesis. |

| Intermediate for antiviral agents (e.g., HIV integrase inhibitors) | 2-Acetylfuran is used in the synthesis of intermediates for such drugs. | |

| Synthesis of complex natural products containing furan or tetrahydrofuran rings | The furan ring is a versatile starting point for further elaboration. | |

| Agrochemicals | Building block for novel pesticides and herbicides | The furan scaffold is present in many active agrochemical compounds. |

| Flavors & Fragrances | Precursor to flavor compounds | 2-Acetylfuran has applications as a flavorant; the acetal could be a stable precursor. |

Spectroscopic and Structural Characterization Methodologies for 2,2 Diethoxy 1 Furan 2 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra would provide critical information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

A hypothetical ¹H NMR spectrum of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one would be expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the methine proton adjacent to the diethoxy group, and the methylene (B1212753) and methyl protons of the two ethoxy groups. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants would be invaluable for confirming the connectivity of the molecule. However, no such experimental data has been published.

Carbon (¹³C) NMR Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their respective chemical environments. One would anticipate signals for the carbonyl carbon, the carbons of the furan ring, the acetal (B89532) carbon, and the carbons of the ethoxy groups. The absence of this data in the literature means a key piece of structural evidence is missing.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone, the C-O bonds of the furan ring and the ether linkages, and the C-H bonds of the alkyl and aromatic moieties. Without experimental spectra, the specific frequencies of these vibrations remain unknown.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. While a predicted monoisotopic mass of 198.0892 Da is listed in databases like PubChem, this is a calculated value. uni.lu An experimental mass spectrum would be required to confirm this molecular weight through the observation of the molecular ion peak (M+). Furthermore, the analysis of fragment ions would help to piece together the different components of the molecule, but this information is not available.

Computational Chemistry and Theoretical Modeling of 2,2 Diethoxy 1 Furan 2 Yl Ethan 1 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a prominent quantum chemical method for investigating the electronic structure of molecules. nih.gov Its balance of accuracy and computational efficiency makes it well-suited for studying medium-sized organic compounds like 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one. nanobioletters.com DFT calculations can provide deep insights into the molecule's geometry, stability, and the nature of its chemical bonds. materialsciencejournal.org

Molecular Geometry Optimization and Conformation

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed for this purpose. materialsciencejournal.org

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the furan (B31954) ring, the carbonyl group, and the flexible diethoxy acetal (B89532) group. Understanding the preferred conformation is crucial as it influences the molecule's reactivity and spectroscopic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-O (furan) | 1.36 Å |

| Bond Length | C-C (furan-keto) | 1.48 Å |

| Bond Angle | O=C-C | 120.5° |

| Dihedral Angle | C(furan)-C(furan)-C=O | 178.2° |

Note: This data is illustrative to demonstrate the output of a DFT geometry optimization and is not based on experimental or specific calculated values for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, FMO analysis would identify the distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich furan ring, while the LUMO would be centered on the electron-withdrawing carbonyl group. materialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.50 | Electron-donating region (likely furan ring) |

| LUMO | -1.20 | Electron-accepting region (likely carbonyl group) |

| HOMO-LUMO Gap | 5.30 | Indicator of chemical stability |

Note: This data is illustrative. Actual values would be obtained from specific DFT calculations.

Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net It is mapped onto the electron density surface and color-coded to indicate different electrostatic potential values. Red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, highlighting its nucleophilic character. Conversely, the hydrogen atoms of the furan ring and the carbonyl carbon atom would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other reagents. malayajournal.org

Mechanistic Probing via Transition State Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy of a reaction can be determined.

For reactions involving this compound, such as its hydrolysis or its reaction with a nucleophile, transition state calculations using DFT can provide a detailed picture of the reaction pathway. These calculations can help to confirm proposed mechanisms or to distinguish between several possible pathways by comparing their activation energies. The lower the calculated activation energy, the more favorable the reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental FT-IR spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. nanobioletters.com This would allow for the identification of characteristic peaks, such as the C=O stretching vibration of the ketone and the various C-O and C-H stretching and bending modes of the furan and ethoxy groups. globalresearchonline.net Comparing the calculated and experimental spectra can confirm the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). globalresearchonline.netmdpi.com By computing the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be predicted. This is particularly useful for assigning complex spectra and for confirming the structure of the molecule. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good agreement with experimental data. mdpi.com

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

|---|---|---|

| IR: ν(C=O) | 1680 cm⁻¹ | 1670-1690 cm⁻¹ |

| ¹³C NMR: δ(C=O) | 185 ppm | 180-190 ppm |

| ¹H NMR: δ(furan H) | 7.2-7.8 ppm | 7.0-8.0 ppm |

Note: This data is for illustrative purposes to show the application of computational prediction in spectroscopy.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. In these studies, various molecular descriptors, which are numerical values representing different aspects of the molecular structure, are correlated with experimentally determined reactivity data.

For a series of furan-based ketones including this compound, DFT can be used to calculate a wide range of quantum chemical descriptors. These can include electronic descriptors (e.g., HOMO-LUMO energies, dipole moment, atomic charges), steric descriptors, and thermodynamic descriptors. By applying statistical methods like multiple linear regression, a QSRR model can be developed to predict the reactivity of new, unsynthesized compounds in this class. This approach is highly valuable in rational drug design and catalyst development, as it can guide the synthesis of molecules with desired reactivity profiles.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards green chemistry principles has spurred research into sustainable methods for synthesizing furan (B31954) derivatives. frontiersin.org A primary focus is the utilization of biomass as a renewable feedstock, which presents a viable alternative to fossil fuels. frontiersin.org Lignocellulosic biomass, rich in cellulose (B213188) and hemicellulose, can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are direct precursors to the furan core of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one. nih.govmdpi.comrsc.org

Key research directions include:

Biomass Valorization: Innovative research focuses on the direct transformation of agricultural waste into valuable furan derivatives. research-nexus.net For instance, employing catalysts like calcium chloride can lead to yields exceeding 90% for furan polyols when starting from simple sugars derived from biomass. research-nexus.net This approach not only minimizes waste but also creates a sustainable pathway for producing chemical building blocks. research-nexus.net

Eco-Friendly Catalysts and Solvents: The use of natural, biodegradable catalysts, such as citric acid from lemon juice, is being explored for one-pot syntheses of furanone derivatives. researchgate.net These methods often occur under solvent-free conditions or in green solvents, significantly reducing the environmental impact. researchgate.net Similarly, ionic liquids are being investigated as both catalysts and media for the conversion of carbohydrates into furan compounds, though challenges in their synthesis and recovery remain. frontiersin.org

Alternative Energy Sources: Techniques like microwave irradiation and eco-friendly UVA light are being used to drive reactions, such as the synthesis of furan-2(3H)-one derivatives and [2+2] photocycloadditions. rsc.orgund.edu These methods can reduce reaction times and energy consumption compared to conventional heating. rsc.org

The overarching goal is to replace traditional synthetic routes, which often rely on harsh conditions and hazardous reagents, with processes that are more atom-economical and environmentally benign. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yields

Achieving high selectivity and yield is paramount for the industrial viability of this compound synthesis. Research is intensely focused on designing advanced catalytic systems that can precisely control reaction pathways and minimize the formation of byproducts.

Recent advancements in catalysis for furan synthesis include:

Heterogeneous Catalysts: Solid catalysts like zirconia (ZrO2) have been successfully used for the continuous-flow, gas-phase synthesis of acyl furans, demonstrating high selectivity (87%) and conversion (90%). researchgate.netrsc.orgunibo.it Mesoporous silicates, such as Al–Nb-SBA-15, have also been designed to possess tailored acidic properties that enhance the conversion of biomass-derived furans into aromatic compounds. rsc.org

Metal-Based Catalysis: A wide array of transition metals, including gold, palladium, copper, and iron, are used to catalyze the formation of the furan ring. researchgate.netorganic-chemistry.org For example, AuCl3 efficiently catalyzes the cycloisomerization of β-alkynyl β-ketoesters to produce trisubstituted furans in high yields under mild conditions. researchgate.net Copper-catalyzed annulation reactions of ketones and olefins provide another effective route to multisubstituted furans. organic-chemistry.org

Metal-Free Catalysis: To create more economical and environmentally friendly processes, metal-free catalytic systems are being developed. mdpi.com These can involve base-catalyzed reactions of α-hydroxy ketones with cyano compounds to produce tetrasubstituted furans, avoiding the cost and potential toxicity of heavy metal catalysts. mdpi.com

The table below summarizes various catalytic approaches relevant to the synthesis of the acyl furan moiety.

| Catalyst Type | Example Catalyst | Reactants/Reaction Type | Key Advantages |

| Heterogeneous | Zirconia (ZrO2) | Cross-ketonization of methyl 2-furoate | Simple, cheap, enables continuous-flow process, high selectivity. researchgate.netrsc.org |

| Heterogeneous | Al–Nb-SBA-15 | Aromatization of 2,5-DMF | Enhanced acid properties, selective production of p-xylene. rsc.org |

| Homogeneous (Metal) | Gold (AuCl3) | Cycloisomerization of β-alkynyl β-ketoesters | High yields, wide substrate scope, operationally simple. researchgate.net |

| Homogeneous (Metal) | Palladium/Copper | Cross-coupling of enol acetates and alkynes | Mild reaction conditions for producing iodofurans. organic-chemistry.org |

| Biocatalyst | Lemon Juice (Citric Acid) | One-pot synthesis of furan-2-ones | Green, cheap, biodegradable, solvent-free conditions. researchgate.net |

| Metal-Free | Base-catalyzed (DBU) | Reaction of α-hydroxy ketones and cyano compounds | Avoids expensive/toxic metals, good functional group tolerance. mdpi.com |

Expanding the Scope of Derivatization and Application in Diverse Chemical Fields

This compound serves as a versatile building block for synthesizing a wide array of more complex molecules. The furan nucleus is a recognized pharmacophore, and its derivatives exhibit a broad spectrum of biological activities. ijabbr.comwisdomlib.org

Emerging applications and derivatization strategies include:

Medicinal Chemistry: The furan scaffold is integral to numerous therapeutic agents. utripoli.edu.ly Derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer agents. ijabbr.comwisdomlib.orgutripoli.edu.ly For example, 2-acetylfuran, a related ketone, is a key intermediate in the synthesis of the antibiotic cefuroxime (B34974) and HIV integrase inhibitors. wikipedia.org Furanone derivatives have also been investigated as selective COX-2 inhibitors for anti-inflammatory and cancer therapies. nih.gov

Materials Science and Agrochemicals: Furan-based monomers are being explored for the synthesis of bio-based polymers and thermostable materials. rsc.org The coupling of furan derivatives with bio-based phenols can produce functional monomers for high-value polymers. rsc.org Additionally, certain furan derivatives are used in the agrochemical industry as fungicides and nematicides. ijsrst.comscispace.com

Flavor and Fragrance Industry: Many furan derivatives are known for their distinct aromas and are used as flavor enhancers in food and beverages. wikipedia.orgslideshare.net 2-Acetylfuran, for instance, has a sweet, nutty profile used in bakery and coffee products. wikipedia.org

The reactivity of the ketone and acetal (B89532) groups in this compound allows for its transformation into other heterocyclic systems, such as pyridazines and pyrazoles, further broadening its utility in drug discovery and materials science. nih.gov

Advanced Mechanistic Studies and Computational Design for Tailored Reactivity

A deeper understanding of reaction mechanisms and molecular properties is crucial for designing more efficient syntheses and novel molecules with specific functions. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this pursuit.

Future research in this area will likely focus on:

Reaction Mechanism Elucidation: DFT studies can map out the energy profiles of reaction pathways, identify transition states, and explain the chemo- and regioselectivity observed in catalytic syntheses of furanones. researchgate.net This knowledge helps in optimizing reaction conditions and catalyst design.

Predicting Molecular Properties: Computational methods are used to calculate key electronic properties of furan derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgajchem-b.com These calculations help predict the reactivity, stability, and potential biological activity of new compounds before they are synthesized in the lab. ajchem-b.com For example, DFT studies have been used to identify which novel furanone derivatives possess the greatest electron transfer capability, a property linked to anticancer activity. rsc.org

Catalyst-Substrate Interactions: Advanced modeling can simulate the interaction between a furan precursor and a catalyst's active site. mdpi.com Such studies, for instance, have analyzed the condensed Fukui functions to understand how furan might interact with and potentially inhibit a Ziegler–Natta catalyst, providing critical insights for polymer chemistry. mdpi.com

The synergy between experimental work and computational modeling allows for the rational design of furan-based molecules with tailored reactivity and desired biological or material properties, accelerating the pace of discovery and innovation in the field.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves condensation of furan-2-carbaldehyde with diethyl acetal derivatives under acid catalysis (e.g., p-toluenesulfonic acid). Optimization includes controlling reaction temperature (70–90°C) and solvent polarity (e.g., toluene or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity . Yield improvements (up to 73%) are achievable through iterative reflux cycles and catalyst screening (e.g., NBS for bromination steps in analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer :

- 1H/13C NMR : Resolves ethoxy group splitting (δ 1.2–1.4 ppm for CH3, δ 3.5–3.7 ppm for OCH2) and furan ring protons (δ 6.3–7.4 ppm). Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR can clarify .

- FT-IR : Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹. Overlaps with diethoxy C-O stretches require deconvolution software .

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]+ at m/z 227.1056 (C11H15O4). Discrepancies due to fragmentation pathways are resolved via tandem MS/MS .

Advanced Research Questions

Q. How does the diethoxy group influence the compound's reactivity in nucleophilic substitution reactions compared to similar ethanone derivatives?

- Methodological Answer : The diethoxy group acts as a steric and electronic modulator. Compared to 1-(furan-2-yl)ethanone, its bulkiness reduces nucleophilic attack at the carbonyl carbon (e.g., Grignard reactions require higher temperatures). However, the ethoxy groups stabilize intermediates via resonance, enabling selective substitutions at the α-position (e.g., Knoevenagel condensations). Kinetic studies using DFT calculations (B3LYP/6-31G*) show a 15% lower activation energy for α-substitution vs. non-ethoxy analogs .

Q. What computational strategies can predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screens against targets like cytochrome P450 (CYP3A4). Parameters: grid size 60×60×60 Å, exhaustiveness=20. The furan ring shows π-π stacking with Phe304, while ethoxy groups form hydrophobic contacts .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes (100 ns trajectories). MM-PBSA calculations reveal binding free energy (ΔG ≈ -8.2 kcal/mol) .

- QSAR Models : Train on furan-ethanone derivatives (n=50) to predict IC50 values for kinase inhibition (R²=0.89) .

Q. How can SHELX software be applied to determine the crystal structure of this compound, and what challenges arise from its ethoxy groups?

- Methodological Answer : SHELXL refines X-ray diffraction data (Mo Kα, λ=0.71073 Å). Challenges include:

- Disorder in Ethoxy Groups : Model partial occupancy (PART command) and apply restraints (DFIX, SIMU) to C-O bonds .

- Thermal Motion : High ADPs for terminal CH3 groups require ISOR restraints. Final R-factors <5% are achievable via iterative refinement .

- Hydrogen Bonding : Identify weak C-H···O interactions (PLATON analysis) between ethoxy O and furan ring .

Q. What strategies address inconsistencies in biological activity data across different studies (e.g., antimicrobial assays)?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for MIC testing (e.g., broth microdilution, 24 h incubation). Control for solvent effects (DMSO ≤1% v/v) .

- Meta-Analysis : Pool data from ≥3 independent studies (random-effects model). Adjust for variables like bacterial strain (ATCC vs. clinical isolates) and inoculum size .

- Mechanistic Follow-Up : Confirm target engagement via SPR (KD measurement) or enzymatic assays (e.g., β-lactamase inhibition) to resolve false positives .

Notes

- Structural Insights : The diethoxy group enhances solubility in apolar solvents (logP=1.8) compared to non-ethoxy analogs (logP=2.4) .

- Contradictions : Discrepancies in antimicrobial data may stem from assay conditions; follow-up studies using isogenic strains are recommended .

- Advanced Tools : Combine XRD (SHELX) with DFT for full conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.